molecular formula C12H19NO2 B2502997 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine CAS No. 743385-01-5

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No. B2502997
CAS RN: 743385-01-5
M. Wt: 209.289
InChI Key: DKJSHDOWDCAAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" is a chemical structure that is related to a class of compounds known for their psychotomimetic properties. These compounds have been the subject of various studies due to their potential biological activities and their interactions with biological systems, particularly in the context of their metabolism and psychotomimetic effects .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of analogs of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), a known hallucinogen, has been described, which provides insights into the synthetic pathways that could be relevant for the synthesis of "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" . Additionally, the synthesis of 1-aralkylated tetrahydro-2-benzazepines from 3-(3,4-dimethoxyphenyl)-propylamine through N-acylation and subsequent Bischler-Napieralski ring closure has been reported . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" has been investigated using various spectroscopic techniques. For example, Schiff base ligands with a 3,4-dimethoxyphenyl moiety have been characterized using UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic techniques . These studies provide a foundation for understanding the molecular structure of "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" and its potential tautomeric equilibria.

Chemical Reactions Analysis

The chemical reactions involving compounds with a similar structure to "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" have been explored, particularly in the context of their metabolism. For instance, the in vitro O-demethylation of DOM has been studied, revealing the formation of various metabolites and suggesting the significance of metabolic O-demethylation in terms of psychotomimetic properties . This information could be relevant when considering the chemical reactions and metabolic pathways of "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and molecular structure analyses. For example, the crystallographic investigations of Schiff base ligands provide insights into the density and crystalline properties of compounds with dimethoxyphenyl groups . Additionally, the stereoselective metabolism of related amines suggests that the physical properties such as solubility and stability could be influenced by the presence of chiral centers .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Jacob et al. (1977) conducted regiospecific syntheses of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane, which is closely related to 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine. Their study focused on evaluating the psychotomimetic potency of these compounds using rabbit hyperthermia assays and determining their enantiomeric compositions and time-concentration curves in rat brains (Jacob et al., 1977).

Application in Nuclear Medicine

  • Braun et al. (1977) synthesized iodine-131 labeled derivatives of 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, which is structurally similar to 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine. Their study included body distribution measurements in rats, highlighting the potential use of these compounds in nuclear medicine for brain scanning and imaging (Braun et al., 1977).

Identification in Forensic Toxicology

  • Bertol et al. (2017) discussed the challenge of identifying new psychoactive substances (NPS), including compounds related to 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, in forensic toxicology. They emphasized the need for advanced tools and multidisciplinary approaches for detection (Bertol et al., 2017).

Pharmacological Potential

  • Keche et al. (2012) explored the anti-inflammatory and antimicrobial properties of 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives. These compounds, which include a 3,4-dimethoxyphenyl group similar to that in 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, showed promising anti-inflammatory and antimicrobial activities (Keche et al., 2012).

Mechanism of Action

The mechanism of action of similar compounds has been reported. For instance, Bevantolol, a beta-1 adrenoceptor antagonist, has both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors .

Safety and Hazards

The safety data sheet for “3,4-Dimethoxyphenylacetone” suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJSHDOWDCAAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.